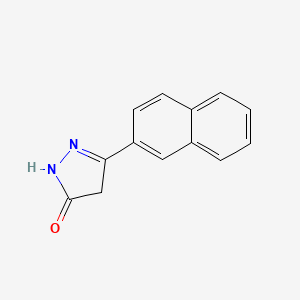

3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.comlongdom.orgijnrd.org These molecules are of immense interest and are fundamental to various scientific disciplines, including biochemistry and medicinal chemistry. ijnrd.org Their structural diversity and the unique properties imparted by the heteroatoms make them essential building blocks in the design and synthesis of a wide array of functional substances. openaccessjournals.com

Heterocyclic structures form the core of numerous natural products, including antibiotics like penicillin, and crucial biological molecules such as DNA and hemoglobin. ijnrd.orgijpsr.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to veterinary products, dyes, and advanced materials like conducting polymers and organic semiconductors. openaccessjournals.comijpsr.comnumberanalytics.com The versatility and broad utility of heterocyclic compounds ensure their central role in ongoing scientific research and innovation, driving advancements in medicine, materials science, and technology. openaccessjournals.comnumberanalytics.com

Table 1: Common Heteroatoms in Chemical Structures

| Heteroatom | Common Valence | Examples of Heterocyclic Compounds |

|---|---|---|

| Nitrogen (N) | 3 | Pyridine, Pyrazole (B372694), Pyrrole |

| Oxygen (O) | 2 | Furan, Dioxane, Tetrahydrofuran |

Overview of Pyrazolone (B3327878) Derivatives and Their Broad Research Interest

Within the extensive family of heterocyclic compounds, pyrazolones represent a prominent subgroup. nih.gov A pyrazolone is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. wikipedia.org These scaffolds are powerful synthons in organic chemistry and are prized for their multiple reactive sites, which allow for the synthesis of a wide range of derivatives. nih.govresearchgate.netnih.gov

The interest in pyrazolone derivatives stems from their remarkably broad spectrum of biological and pharmacological activities. nih.govneliti.com Research has extensively documented their potential as anti-inflammatory, analgesic, antimicrobial, antitumor, antioxidant, and antiviral agents. nih.govjst.go.jporientjchem.org This diverse bioactivity has made the pyrazolone nucleus a "privileged scaffold" in medicinal chemistry, leading to the development of several FDA-approved drugs. nih.gov Beyond medicine, pyrazolone derivatives are also commercially important as dyes and pigments. wikipedia.orgorientjchem.org

Table 2: Examples of Marketed Drugs Featuring a Pyrazolone Core

| Drug Name | Primary Therapeutic Use |

|---|---|

| Edaravone | Used for treatment of amyotrophic lateral sclerosis (ALS). nih.gov |

| Eltrombopag | Used to treat low blood platelet counts. nih.gov |

| Antipyrine (B355649) (Phenazone) | An early synthetic pharmaceutical used as an analgesic. wikipedia.org |

Historical Context of Pyrazolone Chemistry and Related Scientific Discoveries

The history of pyrazolone chemistry is closely linked to the dawn of synthetic pharmaceuticals. The journey began in 1883 when German chemist Ludwig Knorr synthesized antipyrine (phenazone), one of the very first synthetic drugs, which exhibited significant analgesic and antipyretic properties. nih.govwikipedia.org This discovery sparked immense interest in pyrazolone analogues, encouraging further research to create derivatives with improved therapeutic actions. nih.gov

The classical method for synthesizing the pyrazolone core, also developed by Knorr, involves the condensation reaction of a β-ketoester with a hydrazine (B178648) derivative. nih.govwikipedia.orgnih.gov This foundational reaction remains a cornerstone of pyrazole and pyrazolone synthesis. The term "pyrazole" itself was coined by Knorr in the same year, 1883. wikipedia.org Over the subsequent decades, the field has evolved dramatically, with the development of numerous new synthetic methodologies and a deeper understanding of the structure-activity relationships that govern the diverse applications of these compounds. nih.govnumberanalytics.com

Table 3: A Brief Timeline of Key Pyrazolone-Related Discoveries

| Year | Discovery | Scientist(s) | Significance |

|---|---|---|---|

| 1883 | First synthesis of a pyrazolone derivative, Antipyrine. nih.govwikipedia.org | Ludwig Knorr | Marked the advent of one of the first synthetic pharmaceuticals. |

| 1883 | The term "pyrazole" is coined. wikipedia.org | Ludwig Knorr | Established the nomenclature for this class of compounds. |

| 1898 | Synthesis of the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org | Hans von Pechmann | A classical method for synthesizing the fundamental pyrazole ring. |

Rationale for Focusing on the Naphthalene (B1677914) Substitution at the C3 Position of the Pyrazolone Ring

The specific focus on 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is a rational decision rooted in established principles of medicinal chemistry and drug design. The strategy involves combining two molecular scaffolds, each with a history of significant biological activity, to create a novel hybrid molecule with potentially enhanced or unique properties.

The pyrazolone core, as established, is a well-known pharmacophore associated with a wide range of therapeutic effects. nih.govnih.gov The C3 position of the pyrazolone ring is a common site for substitution in structure-activity relationship (SAR) studies, as modifications at this position can significantly influence the compound's biological profile.

Naphthalene is also a versatile and important platform in medicinal chemistry. researchgate.netdntb.gov.ua Its incorporation into a molecular structure can modulate key physicochemical properties such as lipophilicity, which affects absorption and distribution. Furthermore, the flat, aromatic nature of the naphthalene ring system can facilitate pi-pi stacking interactions with biological targets like enzymes or receptors, potentially enhancing binding affinity. Naphthalene derivatives themselves are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. researchgate.net Therefore, attaching a naphthalene moiety to the C3 position of the pyrazolone scaffold is a deliberate design choice aimed at creating a new chemical entity whose properties are influenced by both the pyrazolone core and the appended aromatic system.

Research Objectives and Scope of the Academic Investigation of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

The primary objective of investigating 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is to synthesize and characterize this novel compound and to conduct a preliminary exploration of its potential utility. The academic investigation is guided by the hypothesis that the fusion of the pyrazolone and naphthalene scaffolds will result in a molecule with interesting and potentially useful properties.

The specific research aims include:

Synthesis and Characterization: To develop an efficient synthetic route to the target compound and to confirm its molecular structure and purity using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Physicochemical Profiling: To determine the fundamental physical and chemical properties of the molecule.

Biological Evaluation: To screen the compound for a range of biological activities, guided by the known pharmacological profiles of pyrazolone and naphthalene derivatives, such as anti-inflammatory, antimicrobial, or anticancer activity.

Structure-Activity Relationship (SAR) Analysis: To use the findings as a foundational data point for future SAR studies, which could involve synthesizing related analogues to optimize activity.

The scope of this initial investigation is confined to the fundamental chemistry and preliminary biological screening of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one. It serves as a starting point to assess the potential of this specific molecular architecture for further, more in-depth development in fields such as medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGSETQECLMTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Naphthalen 2 Yl 1h Pyrazol 5 4h One

Established Synthetic Routes for Pyrazolone (B3327878) Core Structures

The synthesis of the pyrazolone ring is a well-documented area of heterocyclic chemistry, with several robust methods available for creating this valuable scaffold. These approaches are broadly applicable and form the foundation for the synthesis of a vast array of pyrazolone derivatives.

Cyclization Reactions Utilizing Hydrazines

The most classical and widely employed method for synthesizing 5-pyrazolones is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov This reaction is versatile, typically proceeding by heating the reactants in a suitable solvent such as ethanol (B145695). The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final pyrazolone ring. The choice of substituted or unsubstituted hydrazine allows for the introduction of various groups at the N1 position of the pyrazolone ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. mdpi.com For the synthesis of pyrazolone-related structures, pseudo-five-component reactions have been developed. A common strategy involves the reaction of an aryl aldehyde with two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-2-pyrazolin-5-one, in a tandem Knoevenagel-Michael reaction sequence to produce 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. mdpi.comresearchgate.net These reactions can often be performed under catalyst-free conditions or with the aid of a variety of catalysts, highlighting the versatility of MCRs in generating complex molecules from simple starting materials. researchgate.net

Knoevenagel Condensation and Related Methods

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, followed by dehydration. wikipedia.org Pyrazolones, possessing an active methylene group at the C4 position, are excellent substrates for this reaction. They can react with aldehydes or ketones, typically in the presence of a weak base catalyst like piperidine (B6355638) or even under catalyst-free conditions, to form a new carbon-carbon double bond at the C4 position. wikipedia.orgresearchgate.net This method is fundamental for the synthesis of 4-substituted pyrazolone derivatives, including compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, where an initial Knoevenagel product undergoes a subsequent Michael addition with a second pyrazolone molecule. researchgate.netrsc.org

Specific Synthetic Strategies for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its Precursors

The synthesis of the title compound, 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, is most directly achieved through the well-established Knorr pyrazole synthesis. This involves the cyclocondensation of hydrazine with a suitable β-ketoester precursor bearing a naphthalene (B1677914) moiety.

The key precursor for this synthesis is ethyl 3-(naphthalen-2-yl)-3-oxopropanoate . chemicalbook.com This β-ketoester can be prepared through the Claisen condensation of 2-acetylnaphthalene with diethyl carbonate in the presence of a strong base like sodium ethoxide or sodium hydride. 2-Acetylnaphthalene itself is readily available and can be synthesized via the Friedel-Crafts acylation of naphthalene with acetic anhydride (B1165640) or acetyl chloride. researchgate.netbiosynth.com

Once the precursor, ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, is obtained, it is subjected to reaction with hydrazine hydrate . The mixture is typically heated under reflux in a solvent such as ethanol. nih.gov The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to furnish the desired 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one.

Table 1: Proposed Synthesis of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Naphthalene, Acetic Anhydride | AlCl₃ (Friedel-Crafts catalyst) | 2-Acetylnaphthalene |

| 2 | 2-Acetylnaphthalene, Diethyl carbonate | Sodium ethoxide (Claisen condensation) | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate |

| 3 | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, Hydrazine hydrate | Ethanol, Reflux | 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one |

Functionalization and Derivatization Strategies of the Pyrazolone Ring

The pyrazolone ring in 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one possesses multiple reactive sites, allowing for a variety of functionalization and derivatization reactions. The most common sites for modification are the nitrogen atom at position 1 and the active methylene group at position 4.

N-Substitution Reactions

The nitrogen atom at the N1 position of the pyrazolone ring can be readily substituted, most commonly through alkylation or arylation. N-alkylation is typically achieved by treating the pyrazolone with an alkyl halide in the presence of a base. semanticscholar.org The choice of base and reaction conditions can be crucial for regioselectivity, especially in unsymmetrical pyrazoles. beilstein-journals.org Alternative methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which offers a different approach that avoids strong bases. semanticscholar.org The introduction of various substituents on the nitrogen atom can significantly alter the properties of the parent molecule.

For instance, the reaction of a pyrazole with an appropriate alkyl or aryl halide in a suitable solvent with a base like sodium hydride or cesium carbonate can yield the corresponding N-substituted derivative.

Table 2: Representative N-Substitution Reactions on Pyrazole Scaffolds

| Pyrazole Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid, 1,2-DCE, 80 °C | N-Phenethyl-4-chloropyrazole | semanticscholar.org |

| 1H-Indazole | n-Pentyl bromide | NaH, THF, 0 °C to 50 °C | N1-Pentyl-indazole | beilstein-journals.org |

| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃, DMF, rt | N1-Pentyl-indazole & N2-Pentyl-indazole | beilstein-journals.org |

This table illustrates common conditions for N-alkylation on related azole heterocycles, which are applicable to 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one.

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The systematic introduction of various chemical groups onto the 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one scaffold is essential for establishing robust structure-activity relationships (SAR). nih.gov These studies aim to understand how different substituents influence the biological activity of the molecule. Modifications are not limited to the C4 position but can also occur at the N1 position of the pyrazole ring and on the naphthalene moiety itself.

For SAR exploration, a common strategy is to synthesize a library of analogues by varying substituents on an aryl ring attached to the core structure. nih.gov For example, in derivatives of 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, various substitutions on a terminal phenyl ring were evaluated to determine their effect on analgesic and anti-inflammatory activities. nih.gov The findings revealed that specific substitutions significantly enhanced biological potency. nih.gov

The introduction of halogen groups onto the phenyl ring of related pyrazolone structures has been shown to increase their inhibitory action against microorganisms. nih.gov Similarly, the nature of the substituent at the 3- and 5-positions of the pyrazole ring can dramatically alter the inhibitory activity against specific enzymes. nih.gov

Furthermore, multicomponent reactions are a powerful tool for generating chemical diversity for SAR studies. The synthesis of pyran-linked phthalazinone-pyrazole hybrids through a one-pot, three-component reaction of a phthalazinone derivative, a pyrazole-5-carbaldehyde, and an active methylene compound demonstrates how complex and diverse structures can be efficiently generated for biological screening. nih.gov

Table 2: Moieties Introduced for SAR Studies

| Position of Modification | Type of Moiety Introduced | Rationale for Introduction |

|---|---|---|

| C4-Position | Arylidene groups with varied electronic properties (e.g., -NO₂, -OCH₃) | To study electronic effects on activity. nih.gov |

| N1-Position | Alkyl, Aryl, and Heteroaryl groups | To explore the impact of steric and electronic properties at this position on receptor binding. nih.gov |

| Naphthalene Ring | Hydroxy, Methoxy, Halogen groups | To modulate lipophilicity and hydrogen bonding capacity. |

| Hybrid Molecules | Thiazole (B1198619), Pyran, Phthalazinone rings | To create novel chemical entities with potentially new or enhanced biological activities. nih.govnih.gov |

Catalytic Systems and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and environmentally benign methods. The synthesis of pyrazolone derivatives, including 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its analogues, has benefited significantly from these advancements.

Catalytic Systems: A variety of catalysts have been employed to improve the efficiency of reactions involving pyrazolones.

Iodine: Molecular iodine has proven to be a highly effective and eco-friendly catalyst for the synthesis of 1,3,5-trisubstituted pyrazoles. sci-hub.se It acts as a mild Lewis acid, activating carbonyl groups and facilitating cyclization reactions in aqueous media. sci-hub.se

L-proline: This amino acid is an efficient organocatalyst for Knoevenagel-type condensations, promoting the reaction between pyrazole-4-carbaldehydes and other pyrazolones under mild and green conditions. nih.govtsijournals.com

Imidazole (B134444): Used in catalytic amounts, imidazole can facilitate the synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives in water, activating the nucleophile through proton abstraction. nih.gov

Ionic Liquids: Ethylammonium nitrate (B79036) can act as both a solvent and a catalyst in Knoevenagel condensations, offering significant environmental benefits and contributing to green chemistry. psu.edu

Nanocatalysts: Magnetically recyclable bionanocatalysts, such as CuFe₂O₄@starch, have been used for the synthesis of related heterocyclic systems like 4H-pyrans, showcasing a green and efficient approach with easy catalyst recovery. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyrazolone derivatives.

Aqueous Media: Water is an ideal solvent for many of these reactions, replacing volatile and toxic organic solvents. nih.govsci-hub.se

Visible Light Promotion: A catalyst-free approach using visible light has been developed for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), representing a highly sustainable and cost-effective method. acs.org

Microwave Irradiation: Microwave-assisted synthesis has been used to produce naphthalenyl-pyrazoline derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.netmdpi.com

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, are inherently atom-economical and reduce waste by minimizing intermediate isolation steps. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability and sustainability of a synthetic process. For the synthesis and derivatization of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, several factors are systematically investigated.

Catalyst Loading: The amount of catalyst used can have a significant impact on reaction efficiency. For the iodine-catalyzed synthesis of pyrazoles, increasing the catalyst amount from 10 to 20 mol% was found to shorten the reaction time and increase the product yield from 75% to 90%. sci-hub.se However, further increases in catalyst loading often provide no additional benefit. nih.govsci-hub.se

Solvent Selection: The choice of solvent can dramatically influence reaction outcomes. In the L-proline catalyzed synthesis of pyran-linked pyrazoles, ethanol was identified as the optimal solvent, providing higher yields in a shorter time compared to methanol (B129727) or DMF. nih.gov In some cases, solvent-free conditions, such as grinding reactants together, can be a highly efficient and green alternative. tsijournals.com

Temperature: Reaction temperature is a critical parameter. An optimization study for a three-component reaction found that increasing the temperature from room temperature to 70-75°C in the presence of L-proline and ethanol significantly improved the yield (to 88%) and reduced the reaction time to 50 minutes. nih.gov

Reaction Time: By carefully selecting the catalyst, solvent, and temperature, reaction times can be substantially reduced. Many modern protocols, particularly those using microwave irradiation or efficient catalysts, achieve completion in minutes to a few hours, a significant improvement over older methods that required prolonged heating. nih.govpsu.eduresearchgate.net

Table 3: Optimization of a Three-Component Reaction for Pyran-Pyrazole Hybrid Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | L-proline (20) | Ethanol | 70-75 | 50 min | 88 |

| 2 | Piperidine (20) | Ethanol | 70-75 | 1.5 h | 75 |

| 3 | Pyridine (20) | Ethanol | 70-75 | 2.5 h | 60 |

| 4 | L-proline (20) | Methanol | 70-75 | 1.5 h | 80 |

| 5 | L-proline (20) | DMF | 70-75 | 1.5 h | 70 |

| 6 | None | Ethanol | 70-75 | 5-6 h | Trace |

Adapted from a study on the synthesis of pyran-linked phthalazinone-pyrazole hybrids. nih.gov

This systematic optimization ensures that synthetic routes are not only effective in producing the desired compounds but are also efficient, scalable, and aligned with the principles of green chemistry.

Advanced Structural Elucidation and Tautomerism Studies of 3 Naphthalen 2 Yl 1h Pyrazol 5 4h One

Tautomeric Equilibrium Investigations

The study of tautomeric equilibria in pyrazolone (B3327878) derivatives is crucial for understanding their reactivity and potential applications. Investigations typically employ a combination of spectroscopic techniques and computational methods to identify the predominant tautomeric forms in different environments.

While direct experimental data for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is not extensively available in the public domain, the tautomeric behavior of structurally related pyrazolones provides a strong basis for understanding its likely characteristics.

In the solid state , X-ray crystallography is the definitive method for identifying the existing tautomer. For many 1-aryl-3-methyl-pyrazol-5-ones, the NH or OH tautomers are often observed. For instance, the crystal structure of similar pyrazolone derivatives often reveals the presence of either the NH or OH form, stabilized by intermolecular hydrogen bonding.

In solution , the equilibrium between tautomers is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Non-polar solvents , such as chloroform (B151607) (CDCl₃) and benzene (B151609), tend to favor the CH form. In these solvents, the less polar tautomer is generally more stable.

Polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO), can stabilize all three forms. Often, a dynamic equilibrium exists between the OH and NH forms, with the CH form being a minor component. For example, in DMSO, some 1-aryl-3-methyl-5-pyrazolones have shown a mixture where the OH and NH forms are in rapid equilibrium, with the CH form also present.

Polar protic solvents , such as methanol (B129727) and ethanol (B145695), can further shift the equilibrium, often favoring the more polar OH and NH tautomers due to hydrogen bonding interactions with the solvent molecules.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution.

¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrazole (B372694) ring and the N-H or O-H protons are indicative of the tautomeric form.

CH Form: This form is characterized by a signal for the C4-H₂ group, which would appear as a singlet.

OH Form: The presence of a hydroxyl proton (OH) signal, which is often broad and its chemical shift is solvent-dependent, is a key indicator. The C4-H proton would appear as a singlet at a different chemical shift compared to the CH form.

NH Form: An N-H proton signal, also typically broad and solvent-dependent, would be observed. The C4-H₂ group would show a characteristic signal.

The equilibrium in different solvents can be monitored by observing the changes in the ¹H NMR spectrum. For example, the disappearance of the C4-H₂ signal and the appearance of a C4-H signal, along with an OH or NH proton signal, would indicate a shift away from the CH form.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon (C5) and the C3 and C4 carbons are particularly informative.

CH Form: A C=O signal would be expected in the range of 170-180 ppm.

OH Form: The C5 carbon, now part of an aromatic ring and bonded to a hydroxyl group, would shift upfield significantly to around 155-165 ppm. The C4 signal would also be characteristic of an aromatic CH group.

NH Form: The C5 carbon would still exhibit a carbonyl character, but its chemical shift might differ slightly from the CH form due to the different electronic environment.

The following table summarizes the expected ¹³C NMR chemical shifts for the key carbons in each tautomeric form, based on data from related pyrazolone structures.

| Tautomeric Form | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| CH Form | ~155 | ~40 | ~175 |

| OH Form | ~150 | ~90 | ~160 |

| NH Form | ~160 | ~45 | ~170 |

Note: These are approximate values based on analogous compounds and can vary depending on the solvent and other substituents.

IR Spectroscopy: The vibrational frequencies of the carbonyl (C=O) and O-H/N-H groups provide clear signatures for the different tautomers.

CH and NH Forms: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1720 cm⁻¹.

OH Form: The C=O band would be absent, and a broad O-H stretching band would appear in the region of 3200-3600 cm⁻¹.

NH Form: A characteristic N-H stretching vibration would be observed in the 3100-3500 cm⁻¹ range, which can sometimes overlap with the O-H band.

By analyzing the IR spectrum in different solvents or in the solid state (using KBr pellets), the predominant tautomeric form can be identified. For example, the presence of a strong C=O band in the solid-state IR spectrum would rule out the exclusive existence of the OH form.

Computational Chemistry and Theoretical Characterization of 3 Naphthalen 2 Yl 1h Pyrazol 5 4h One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of many-body systems. For heterocyclic compounds, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-311G(d,p), have proven to be reliable for predicting molecular geometries, vibrational frequencies, and electronic characteristics.

Illustrative Optimized Geometric Parameters (DFT/B3LYP) This table presents typical bond lengths and angles expected for the title compound based on data from similar structures.

| Parameter | Bond Type | Expected Length (Å) / Angle (°) |

| Bond Lengths | C=O | ~ 1.21 |

| C=N | ~ 1.30 | |

| N-N | ~ 1.39 | |

| C-C (pyrazole ring) | ~ 1.40 | |

| C-C (naphthalene-pyrazole link) | ~ 1.48 | |

| Bond Angles | C-N-N (pyrazole ring) | ~ 112° |

| N-N-C (pyrazole ring) | ~ 106° | |

| N-C=O (pyrazole ring) | ~ 128° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. In studies of related pyrazole (B372694) derivatives, the HOMO is often found delocalized over the naphthalene (B1677914) moiety, while the LUMO may be centered on the pyrazole ring, facilitating charge transfer between these two parts of the molecule.

Illustrative Frontier Orbital Energies This table provides representative energy values for the frontier orbitals and the resulting energy gap.

| Orbital | Parameter | Illustrative Energy (eV) |

| HOMO | EHOMO | -6.15 eV |

| LUMO | ELUMO | -1.85 eV |

| Energy Gap | ΔE (ELUMO - EHOMO) | 4.30 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where:

Red and Yellow indicate regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (nucleophilic centers). For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, this region is expected around the carbonyl oxygen atom.

Blue indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack (electrophilic centers). This is often found near acidic hydrogen atoms, such as the N-H proton of the pyrazole ring.

Green indicates neutral or zero potential regions, typically corresponding to the nonpolar carbon backbone of the naphthalene ring system.

Analysis of MEP maps for similar pyrazolone (B3327878) structures confirms that the oxygen and nitrogen atoms are the primary centers for electrophilic interactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η)

A high chemical hardness indicates lower reactivity, while a high electrophilicity index points to a greater capacity to act as an electrophile.

Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Illustrative Value (eV) | Implication |

| Chemical Potential | μ | -4.00 | Tendency to donate electrons |

| Chemical Hardness | η | 2.15 | High stability, low reactivity |

| Electrophilicity Index | ω | 3.72 | Good electrophile |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule in a specific environment, such as in a solvent or interacting with a biological target. eurasianjournals.comnih.govnih.gov

For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, an MD simulation could be used to:

Assess the stability of its optimized conformation in an aqueous environment.

Study the dynamics of intramolecular hydrogen bonds.

Investigate how the molecule interacts with and binds to the active site of a protein, which is crucial for drug design. nih.govtandfonline.com

Simulations on various pyrazole derivatives have been used to confirm the stability of ligand-protein complexes and to understand the key interactions that govern molecular recognition. nih.govresearchgate.net

Conformational Space Exploration

The conformational landscape of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is primarily defined by the rotational freedom between the naphthalene and pyrazolone rings and the tautomerism inherent to the pyrazolone moiety. Pyrazol-5-ones can exist in three principal tautomeric forms: the CH, OH, and NH forms. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment. researchgate.net

Computational studies on related pyrazolone derivatives, often employing Density Functional Theory (DFT), are utilized to explore these conformational possibilities. For instance, in the crystal structure of similar compounds, the orientation of the different ring systems is a key conformational feature. In a related molecule, 3-Methoxy-2-[5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, the dihedral angles between the naphthalene and benzene (B151609) rings were found to be significant, at 71.65° and 74.51° for two independent molecules in the asymmetric unit. nih.gov For (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the pyrazole and naphthalene ring systems are twisted by a dihedral angle of 46.3°.

The exploration of the conformational space for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one would involve geometry optimization of its possible tautomers (Figure 1). These calculations help in identifying the most stable conformer, which is crucial for subsequent spectroscopic and activity predictions. The optimization is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). nih.gov

Figure 1. Tautomeric forms of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one.

CH form: 3-(naphthalen-2-yl)-1H-pyrazol-4-yl-5-ol

OH form: 5-(naphthalen-2-yl)-1H-pyrazol-3-ol

NH form: 3-(naphthalen-2-yl)-1,2-dihydropyrazol-5-one

Solvent Effects and Stability in Different Environments

The stability and tautomeric equilibrium of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one are expected to be significantly influenced by the solvent environment due to changes in polarity. mdpi.com Computational methods, particularly the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of solvation energies.

Studies on similar heterocyclic systems, such as nitropurines and cycloserine, have demonstrated that solvent polarity can alter tautomeric preferences. mdpi.comnih.govscispace.com For instance, in nitropurines, the solvent effect can enhance the aromaticity of the rings and stabilize highly dipolar structures. mdpi.com In the case of cycloserine, the relative energy between tautomers increases with the dielectric constant of the solvent, with the NH tautomer being more stable than the OH tautomer in both the gas phase and various solvents. scispace.com For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, it is anticipated that polar solvents would stabilize the more polar tautomers. The relative energy difference between tautomers in different solvents can be calculated to predict the predominant form in a given environment.

Table 1: Hypothetical Relative Energy of Tautomers in Different Solvents

| Tautomer | Gas Phase (kcal/mol) | Chloroform (B151607) (ε=4.8) (kcal/mol) | DMSO (ε=46.7) (kcal/mol) | Water (ε=78.4) (kcal/mol) |

|---|---|---|---|---|

| CH form | 0.00 | 0.00 | 0.00 | 0.00 |

| OH form | +2.50 | +1.80 | +0.90 | +0.75 |

| NH form | +1.20 | +1.00 | +0.50 | +0.40 |

Note: This table is illustrative and based on general trends observed for similar compounds. Specific values for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one would require dedicated computational studies.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, which aids in their structural elucidation. nih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.govscielo.org.za These theoretical predictions, when compared with experimental data, can confirm the molecular structure. For related pyrazole derivatives, theoretical NMR analyses have been successfully conducted and compared with experimental shifts. nih.govmdpi.com Machine learning models trained on DFT-computed and experimental data are also emerging as rapid and accurate methods for predicting NMR spectra. nrel.govrsc.org

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular structure. These frequencies, often scaled to correct for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and FT-Raman spectra. nih.govscielo.org.za For example, in a related chalcone, the C=O stretching mode was identified experimentally and corresponded well with the theoretically calculated wavenumber. nih.gov For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, characteristic vibrational modes would include C=O, C=N, and N-H stretching and bending vibrations of the pyrazolone ring, as well as the aromatic C-H and C=C vibrations of the naphthalene moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions and predicting UV-Vis absorption spectra. nih.gov This analysis provides information about the electronic structure and the nature of charge transfer within the molecule. The calculated maximum absorption wavelengths (λmax) can be compared with those obtained from experimental UV-Vis spectroscopy.

Table 2: Predicted Spectroscopic Data for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one (NH Tautomer)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (ppm) | Pyrazolone CH₂: ~3.0-3.5; Naphthalene H: ~7.5-8.5; NH: ~10-12 |

| ¹³C NMR (ppm) | Pyrazolone C=O: ~160-170; Pyrazolone C-N: ~140-150; Naphthalene C: ~120-135 |

| IR (cm⁻¹) | N-H stretch: ~3200-3400; C=O stretch: ~1680-1720; C=N stretch: ~1600-1650 |

| UV-Vis λmax (nm) | ~280, ~330 |

Note: These values are estimations based on data from structurally related compounds and general principles of spectroscopy. nih.govmdpi.com

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgsemanticscholar.org For pyrazolone derivatives, which are known for a wide range of biological activities including antimicrobial and anti-inflammatory properties, QSAR is a valuable tool in drug design. vlifesciences.comhilarispublisher.com

These studies involve calculating various molecular descriptors and building a mathematical model that relates these descriptors to the observed biological activity. ej-chem.org Such models can then be used to predict the activity of new, unsynthesized compounds.

Computational Descriptors for Activity Prediction

A wide array of descriptors can be calculated to build robust QSAR models. These descriptors quantify various aspects of the molecular structure and properties.

Table 3: Common Computational Descriptors in QSAR Studies of Pyrazolone Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Thermodynamic | Heat of formation, Hydration energy, LogP | Describes the energetic and partitioning properties of the molecule. researchgate.net |

| Spatial | Molecular volume, Surface area, Ovality | Quantifies the size and shape of the molecule, important for receptor fit. hilarispublisher.comresearchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies, Electrostatic potential | Relates to the electronic distribution and reactivity of the molecule. semanticscholar.org |

| Topological | Wiener index, Kier & Hall Chi indices | Encodes information about molecular connectivity and branching. hilarispublisher.com |

QSAR models for pyrazolone derivatives have shown that a combination of these descriptors can effectively predict their antimicrobial or anti-inflammatory activities. ej-chem.orghilarispublisher.comresearchgate.net For example, in one study, descriptors like hydration energy, logP, and molecular volume were used to build a QSAR model for the antimicrobial activity of pyrazolone compounds. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to a specific biological target. nih.gov

For a series of active pyrazolone analogues, a pharmacophore model can be generated by aligning the low-energy conformers of the molecules and identifying common features. This model serves as a 3D query for virtual screening of compound libraries to find new potential inhibitors. A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors successfully developed a five-point pharmacophore model (AHHRR: one hydrogen bond acceptor, two hydrophobic, two aromatic rings) that was crucial for their inhibitory activity. nih.gov For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives, key pharmacophoric features would likely include the naphthalene ring (hydrophobic/aromatic), the pyrazolone carbonyl group (hydrogen bond acceptor), and the NH group (hydrogen bond donor). This approach facilitates the rational design of new, more potent analogues.

Preclinical Biological Investigations and Mechanistic Insights of 3 Naphthalen 2 Yl 1h Pyrazol 5 4h One

In Vitro Biological Activities

The 3-(naphthalen-2-yl)pyrazole core structure is a recurring motif in compounds evaluated for a variety of in vitro biological activities. These studies explore the molecule's potential to interact with biological systems, offering a foundation for its possible development as a therapeutic agent.

Derivatives of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one have been investigated for their ability to neutralize free radicals, a key factor in mitigating oxidative stress associated with numerous diseases. nih.govproquest.com A study on novel hybrids containing the 3-(2-naphthyl)-1-phenyl-1H-pyrazole moiety demonstrated significant radical scavenging activity. nih.gov The antioxidant potential is often attributed to the pyrazole (B372694) nucleus, specifically the NH proton. nih.gov

Several compounds were tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.govproquest.com The results indicated that certain isoxazoline (B3343090) and pyrazoline carbothioamide derivatives bearing the naphthyl-pyrazole structure possess excellent radical scavenging capabilities, in some cases comparable to the standard antioxidant, ascorbic acid. nih.govproquest.com

Table 1: In Vitro Radical Scavenging Activity of selected 3-(naphthalen-2-yl)pyrazole Derivatives

| Compound ID | Compound Name | DPPH Scavenging IC₅₀ (µg/mL) | Superoxide Scavenging IC₅₀ (µg/mL) | Nitric Oxide Scavenging IC₅₀ (µg/mL) | Source |

| 5b | 5-(3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-4,5-dihydro-isoxazole | 23.4 ± 0.9 | 24.3 ± 1.1 | 25.4 ± 1.2 | nih.gov |

| 5c | 5-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-3-p-tolyl-4,5-dihydroisoxazole | 24.2 ± 1.1 | 25.1 ± 1.3 | 26.2 ± 1.4 | nih.gov |

| 6e | N-(3,4-Dichlorophenyl)-5-(3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 22.8 ± 0.8 | 23.7 ± 0.9 | 24.8 ± 1.1 | nih.gov |

| Ascorbic Acid | Standard | 25.6 ± 1.3 | 26.5 ± 1.5 | 27.6 ± 1.6 | nih.gov |

This table is interactive. You can sort and filter the data.

The naphthyl-pyrazole scaffold has been explored for its efficacy against a range of microbial pathogens.

Antibacterial Activity Naphthyl-substituted pyrazole derivatives have been identified as potent growth inhibitors of Gram-positive bacteria. nih.gov One study highlighted a naphthyl-substituted pyrazole-derived hydrazone as a powerful inhibitor of Staphylococcus aureus and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values between 0.78–1.56 μg/ml. nih.gov Another study synthesized a pyrazole derivative containing a naphthalene (B1677914) moiety, which showed antibiotic activity against Pseudomonas aeruginosa. tandfonline.comrawdatalibrary.net In contrast, some studies on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives found that they exhibited poor antibacterial activity against the tested strains.

Antifungal Activity The antifungal properties of this class of compounds are more consistently reported. Several derivatives of 3-(naphthalen-2-yl)pyrazole have shown considerable antifungal activity. tandfonline.com For instance, a series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were tested, with some compounds showing excellent activity against the fungal strains Aspergillus niger and Aspergillus flavus. tandfonline.com Another study reported that a pyrazole derivative with a naphthalene component demonstrated antifungal effects against Botrytis cinerea. tandfonline.comrawdatalibrary.net

Table 2: In Vitro Antifungal Activity of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives

| Compound ID | Substituent | % Inhibition vs. A. niger | % Inhibition vs. A. flavus | Source |

| 4e | 4-Chlorophenyl | 52.3 | 50.8 | tandfonline.com |

| 4g | 2,4-Dichlorophenyl | 55.7 | 53.4 | tandfonline.com |

| 4j | 4-Nitrophenyl | 49.2 | 47.7 | tandfonline.com |

| 4k | 2-Nitrophenyl | 58.9 | 56.2 | tandfonline.com |

This table is interactive. You can sort and filter the data.

Antiviral Activity Research into the antiviral potential of pyrazole derivatives is ongoing. clockss.orgmdpi.com Pyrano[2,3-c]pyrazoles, a related class of compounds, have been investigated for their inhibitory effects against human coronavirus 229E (HCoV-229E), with some showing significant antiviral action during the replication phase. mdpi.com

Antiparasitic Activity Currently, there is a lack of specific research data on the antiparasitic activities of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its direct derivatives in the available literature.

The anticancer potential of pyrazole derivatives containing a naphthalene moiety has been a significant area of investigation. nih.govresearchgate.netdntb.gov.ua These compounds have demonstrated cytotoxic effects against various human cancer cell lines, including those from breast and cervical cancers. tandfonline.comdntb.gov.ua For example, N′[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) was identified from a high-throughput screen for its potent cytotoxicity against 27 different human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC₅₀) in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov Another study on naphthyl pyrazolyl thiazole (B1198619) derivatives reported IC₅₀ values of 10.16, 8.25, and 4.88 μM against MCF-7, T47D, and MDA-MB-231 breast cancer cell lines, respectively. researchgate.net

Table 3: Cytotoxic Activity (GI₅₀/IC₅₀ in µM) of Selected Naphthyl-Pyrazole Derivatives on Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Source |

| Pyrazole-linked benzothiazole-β-naphthol | A549 | Lung | 4.63 - 5.54 | nih.gov |

| Pyrazole-linked benzothiazole-β-naphthol | HeLa | Cervical | 4.63 - 5.54 | nih.gov |

| Pyrazole-linked benzothiazole-β-naphthol | MCF-7 | Breast | 4.63 - 5.54 | nih.gov |

| Naphthyl pyrazolyl thiazolidin-4-one | MCF-7 | Breast | 10.16 | researchgate.net |

| Naphthyl pyrazolyl thiazolidin-4-one | T47D | Breast | 8.25 | researchgate.net |

| Naphthyl pyrazolyl thiazolidin-4-one | MDA-MB-231 | Breast | 4.88 | researchgate.net |

| Pyrazolo-pyridine derivative (5j) | HeLa | Cervical | - | dntb.gov.ua |

| Pyrazolo-pyridine derivative (5k) | MCF-7 | Breast | - | dntb.gov.ua |

This table is interactive. You can sort and filter the data.

The most common method used to evaluate the cytotoxic and antiproliferative effects of these pyrazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.comnih.gov This colorimetric assay measures the metabolic activity of cells. rsc.orgresearchgate.net In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. rsc.org The results are typically expressed as the EC₅₀ or IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability or growth compared to an untreated control. mdpi.com This assay has been widely used to screen pyrazole compounds against various cancer cell lines, including lung, breast, pancreatic, and cervical cancer cells. mdpi.comnih.gov

Derivatives of pyrazole have also been specifically evaluated against leukemia cell lines. researchgate.netsciencepg.comresearchgate.net In one study, several novel pyrazole derivatives were tested against the Leukemia HL-60 cell line using the MTT assay. sciencepg.comresearchgate.net Compounds designated as 4, 6, and 9 were found to be the most active, with IC₅₀ values in the range of 1.35-4.78 µM. sciencepg.com Another study identified a pyrazole derivative, compound 5b, as having high potency against the human erythroleukemia K562 cell line, with a GI₅₀ value of 0.021 µM, which was significantly more potent than the control drug ABT-751. mdpi.com These findings suggest the potential of this chemical class in the development of treatments for hematological malignancies. researchgate.net

The mechanism of action for many biologically active pyrazole derivatives involves the inhibition of specific enzymes. Compounds containing the 3-(naphthalen-2-yl)pyrazole structure have been investigated as inhibitors of several key enzymes implicated in disease.

One area of focus has been on enzymes involved in inflammation and oxidative stress. A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the inflammatory pathway. nih.govresearchgate.net Molecular docking studies suggested that these compounds could bind effectively to the active site of the enzyme. nih.govresearchgate.net Additionally, new derivatives of 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selective inhibition of COX-2 over COX-1. researchgate.net

In the context of cancer, pyrazole derivatives have been investigated as inhibitors of protein kinases. nih.gov For example, pyrazole-based compounds have been evaluated as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are crucial targets in liver cancer. nih.gov In the field of neurodegenerative diseases, certain 1-(5-([1,1′-Biphenyl]-4-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives showed significant inhibitory effects against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. nih.gov

Table 4: Enzyme Inhibition by selected 3-(naphthalen-2-yl)pyrazole Derivatives

| Compound/Derivative Type | Target Enzyme | Biological Context | Findings | Source |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivative | 15-Lipoxygenase (15-LOX) | Inflammation/Oxidative Stress | Potent inhibition, comparable to standard quercetin. | nih.govproquest.comresearchgate.net |

| 2-(3-(Naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | COX-1 / COX-2 | Inflammation | Exhibited selective inhibition against COX enzymes. | researchgate.net |

| Pyrazole derivative | VEGFR2 / CDK-2 | Liver Cancer | Showed promising dual inhibition activities. | nih.gov |

| Naphthyl-dihydro-pyrazole ethanone (B97240) derivative | Acetylcholinesterase (AChE) | Alzheimer's Disease | Significant inhibitory effect with low IC₅₀ values (e.g., 0.068 µM for compound 2i). | nih.gov |

This table is interactive. You can sort and filter the data.

Enzyme Inhibition Studies

Kinase Inhibition (e.g., Aurora Kinases, VEGFR2/CDK-2)

The inhibition of protein kinases is a crucial strategy in modern cancer therapy. Several pyrazole derivatives have been identified as potent kinase inhibitors. nih.gov The Aurora kinases, essential for mitotic regulation, and kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2), which are key to angiogenesis and cell cycle progression respectively, are significant targets. nih.govnih.govgoogle.com

While direct experimental data on the kinase inhibitory activity of the parent compound 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is not extensively detailed, studies on closely related pyrazole structures suggest the potential of this chemical class. For instance, molecular docking studies on various pyrazole derivatives have shown that they are potential inhibitors of VEGFR-2, Aurora A, and CDK2. nih.gov These compounds fit deeply within the binding pockets of these protein targets, establishing favorable interactions. nih.gov The inhibition of CDK-2 can lead to cell cycle arrest and the induction of apoptosis. nih.gov Similarly, inhibiting VEGFR2 is a validated approach to target tumor angiogenesis. nih.gov The development of dual Aurora and VEGFR kinase inhibitors is also an area of active research, aiming to overcome resistance mechanisms that can arise from anti-angiogenic treatments alone. nih.gov

Table 1: Examples of Kinase Inhibition by Related Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the potential of the scaffold as kinase inhibitors.

| Compound Name | Target Kinase | Activity/Binding Energy | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | -10.09 kJ/mol | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | -8.57 kJ/mol | nih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 | -10.35 kJ/mol | nih.gov |

| Compound 6b (A N-Mannich pyrazole-5-ol derivative) | VEGFR2 | IC50 = 0.2 µM | nih.gov |

| Compound 6b (A N-Mannich pyrazole-5-ol derivative) | CDK-2 | IC50 = 0.458 µM | nih.gov |

Other Relevant Enzyme Targets (e.g., Urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govmdpi.com Its activity is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. nih.gov Consequently, the inhibition of urease is a therapeutic strategy for treating these conditions. nih.gov Pyrazole derivatives have been explored as potential urease inhibitors. nih.gov A review of the field indicated that pyrazole dimers can act as selective urease inhibitors. nih.gov However, specific studies detailing the inhibitory activity of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one against urease are not prominently featured in the available literature.

Mechanistic Investigations at the Molecular and Cellular Level (Preclinical)

Understanding the precise molecular and cellular mechanisms through which a compound exerts its effects is fundamental for its development as a therapeutic agent. For 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its analogues, these investigations have involved studying their impact on cell signaling pathways and using computational methods to predict their interactions with biological targets.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Apoptosis, or programmed cell death, and the cell cycle are critical processes that are often dysregulated in cancer. Many anticancer agents function by inducing apoptosis or causing cell cycle arrest in malignant cells. nih.govfrontiersin.org Chalcone derivatives, for example, have been demonstrated to induce both apoptosis and cell cycle arrest in various cancer cell lines. researchgate.net

Studies on compounds structurally related to 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one have shown similar activities. A new class of pyrazole-linked benzothiazole–naphthol derivatives was found to cause cell cycle arrest in the G2/M phase in human cervical cancer (HeLa) cells. nih.gov Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to effectively induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.gov Other novel compounds have also been reported to induce cell growth arrest at the G1 or G2/M phase, thereby inhibiting cell cycle progression and stimulating apoptotic death. researchgate.netnih.govresearchgate.net These findings suggest that the pyrazole-naphthalene scaffold may modulate these essential cellular pathways.

Protein-Ligand Interaction Studies via Molecular Docking and Simulations

Molecular docking and simulation are powerful computational tools used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. These methods provide insights into potential biological targets, binding modes, and the affinity of the interaction.

Molecular docking studies have been instrumental in identifying potential biological targets for pyrazole derivatives containing a naphthalene moiety. For a closely related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, docking studies identified the human estrogen alpha receptor (ERα) as a putative target. mdpi.comresearchgate.net The binding mode analysis showed that the compound interacts with key amino acid residues in the active site, such as Arg394 and Glu353, through van der Waals and hydrophobic interactions. mdpi.com

In other work, kinases such as VEGFR-2, Aurora A, and CDK2 were identified as plausible targets for different pyrazole derivatives, with docking models showing the ligands positioned deeply within the protein's binding pocket and forming key hydrogen bonds. nih.gov

Significantly, a derivative named 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (also known as S1RA or E-52862) was identified as a potent and selective antagonist for the σ(1) receptor (σ1R). nih.govlookchem.comresearchgate.net The research highlighted that a basic amine group was crucial for this activity, which aligns with established pharmacophores for the σ(1) receptor. nih.gov This identifies σ1R as a key molecular target for derivatives of the 1-(naphthalen-2-yl)-1H-pyrazol scaffold.

Computational methods can also predict the binding affinity between a ligand and its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energies indicate a more favorable interaction.

For the derivative 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, docking against the ERα receptor predicted a strong binding affinity of -10.61 Kcal/mol and a corresponding inhibition constant (Ki) of 16.71 nM. mdpi.com Docking studies for other pyrazole derivatives against various kinases also yielded favorable binding energies, suggesting their potential as inhibitors. nih.gov

Table 2: Predicted Computational Affinities for Naphthalene-Pyrazole Derivatives and Related Compounds

| Compound Name | Target Protein | Predicted Binding Affinity | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 kcal/mol | 16.71 nM | mdpi.com |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | -10.09 kJ/mol | Not Reported | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | -8.57 kJ/mol | Not Reported | nih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 | -10.35 kJ/mol | Not Reported | nih.gov |

Gene Expression Analysis (In vitro models)

Detailed studies concerning the analysis of gene expression in in vitro models following treatment with 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one have not been identified in the current body of scientific literature. Therefore, no data on its specific effects on gene regulation or expression patterns in cell lines can be provided.

In Vivo Animal Model Studies (Focused on Mechanism, not Efficacy/Safety/Dosage for humans)

Information regarding in vivo studies in animal models that focus on elucidating the mechanism of action of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one is not available in the reviewed sources.

Proof-of-Concept Studies in Relevant Animal Models

There are no specific proof-of-concept studies in relevant animal models for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one reported in the available literature. Consequently, no data tables or detailed research findings on its mechanistic actions in vivo can be presented.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one Derivatives with Tuned Activity Profiles

Future research will likely focus on the rational design and synthesis of novel derivatives to enhance or modulate biological activity. The classical approach to synthesizing pyrazolones involves the condensation of β-ketoesters with hydrazines. nih.gov However, for a compound like 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one, the precursor would be an ethyl naphthoylacetate reacting with hydrazine (B178648).

Building on this core structure, systematic modifications can be explored to establish clear Structure-Activity Relationships (SAR). nih.gov For instance, substitutions on the naphthalene (B1677914) ring or the pyrazolone (B3327878) core can significantly impact the compound's therapeutic efficacy. SAR studies on other pyrazolone derivatives have shown that the nature and position of substituents are critical. nih.gov For example, introducing various groups on the phenyl rings of 3,5-diphenylpyrazole (B73989) derivatives led to significant variations in their inhibitory activity against meprin α and β. nih.gov Similarly, research on naphthalene-pyrazole hybrids has demonstrated that substituents on the naphthalene ring can influence antitumor and anti-inflammatory activities. nih.gov

Future synthetic strategies could involve:

Substitution on the Naphthalene Moiety: Introducing electron-donating or electron-withdrawing groups to the naphthalene ring to alter the electronic properties and steric profile of the molecule.

Modification of the Pyrazolone Core: Alkylation or arylation at the N1 position or functionalization at the C4 position of the pyrazolone ring. Studies have shown that N-substituents and modifications at C4 can drastically change the biological profile, as seen in various antimicrobial and anti-inflammatory pyrazolone analogs. nih.gov

| Modification Site | Example Substituents | Anticipated Impact on Activity | Rationale / Supporting Evidence |

|---|---|---|---|

| N1-position of Pyrazolone | Phenyl, Substituted Phenyl, Alkyl chains | Modulation of lipophilicity and steric bulk, potentially altering target binding and selectivity. | N-phenyl substitution is common in active pyrazolones like Edaravone; different aryl groups can fine-tune activity. nih.govnih.gov |

| C4-position of Pyrazolone | Halogens, Acyl groups, Methylene-linked functional groups | Introduction of new interaction points (H-bonding, etc.); can significantly alter bioactivity. | C4-substituted pyrazolones have shown a wide range of activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net |

| Naphthalene Ring | -OH, -OCH₃, -Cl, -NO₂ | Alteration of electronic density, solubility, and metabolic stability. | Substituents on aromatic rings of pyrazole-based inhibitors directly influence potency and selectivity (e.g., COX inhibitors). nih.gov Naphthalene-heterocycle hybrids show activity changes based on such substitutions. nih.gov |

Exploration of Novel Biological Targets for This Scaffold

The pyrazolone scaffold is a component of numerous approved drugs with diverse biological effects, including anti-inflammatory, analgesic, and antioxidant activities. nih.govresearchgate.netwikipedia.org Edaravone, a pyrazolone derivative, is an antioxidant used in stroke therapy, while Celecoxib, containing a pyrazole (B372694) ring, is a well-known COX-2 inhibitor. nih.govwikipedia.org The 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one scaffold is a prime candidate for screening against a wide array of biological targets to uncover novel therapeutic applications.

Initial research on related naphthalenyl-pyrazole structures has already identified promising activities:

Anti-inflammatory and Analgesic: New pyrazole-thiazole hybrids containing a naphthalene moiety have been identified as potent analgesic and anti-inflammatory agents, acting as inhibitors of COX-1 and COX-2 enzymes. nih.gov

Antioxidant and 15-Lipoxygenase (15-LOX) Inhibition: Naphthyl-pyrazole derivatives have shown potential as antioxidants and inhibitors of 15-LOX, an enzyme implicated in inflammation and atherosclerosis. nih.gov

Anticancer: Pyrazole derivatives containing a naphthalene moiety have been investigated for their cytotoxicity against various cancer cell lines, including breast cancer. researchgate.netresearchgate.nettandfonline.com Docking studies have suggested potential interactions with targets like the human estrogen alpha receptor (ERα). mdpi.com

Future research should aim to systematically screen the 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one scaffold against new and emerging biological targets.

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Kinases | EGFR, HER-2, VEGFR-2 | Oncology | Many pyrazole-containing drugs are kinase inhibitors (e.g., Crizotinib). nih.gov Naphthyl-pyrazole hybrids have shown EGFR and HER-2 inhibitory activity. researchgate.net |

| Inflammatory Enzymes | COX-1, COX-2, 15-LOX | Inflammation, Pain | The pyrazole core is central to NSAIDs like Celecoxib. wikipedia.org Naphthyl-pyrazolines are confirmed COX/LOX inhibitors. nih.govnih.gov |

| Nuclear Receptors | Estrogen Receptor (ERα) | Oncology (Breast Cancer) | Molecular docking studies predict favorable binding of fluorinated naphthalene-pyrazole compounds to ERα. mdpi.com |

| Microbial Enzymes | Bacterial or Fungal-specific enzymes | Infectious Diseases | Pyrazolone derivatives have a long history of investigation as antimicrobial and antifungal agents. nih.gov |

Integration with Emerging Technologies in Chemical Biology

The unique structure of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one makes it an excellent candidate for integration with modern chemical biology technologies. These tools can help elucidate its mechanism of action, identify new binding partners, and develop novel research probes.

Chemical Probe Development: The scaffold can be functionalized to create chemical probes. The intrinsic fluorescence of the naphthalene moiety could be harnessed to develop fluorescent probes for molecular imaging and binding assays. Alternatively, adding reactive groups or photo-affinity labels could generate probes for target identification and validation via chemoproteomics.

High-Throughput Screening (HTS): As a privileged structure, the pyrazolone core is ideal for inclusion in HTS libraries. nih.gov A library of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one derivatives could be rapidly screened against thousands of biological targets to identify novel "hits" for drug discovery campaigns.

Computational and In Silico Modeling: Molecular docking studies are already being used to predict the binding modes of naphthalene-pyrazole compounds with their targets, such as COX enzymes and ERα. nih.govmdpi.com Future work can employ more advanced computational methods like molecular dynamics simulations to understand the dynamic interactions with target proteins and to predict drug metabolism and pharmacokinetic properties.

| Technology | Application for the Scaffold | Research Goal |

|---|---|---|

| Fluorescence Microscopy | Develop fluorescently-tagged derivatives. | Visualize the subcellular localization of the compound and its interaction with cellular components in real-time. |

| Affinity-Based Proteomics | Synthesize derivatives with affinity tags (e.g., biotin) or photoreactive groups. | Isolate and identify the direct protein targets of the compound from cell lysates, revealing its mechanism of action. |

| High-Throughput Screening (HTS) | Include the scaffold in diverse chemical libraries. | Rapidly identify new biological activities and starting points for novel drug development programs. nih.gov |

| Molecular Dynamics (MD) Simulations | Perform computational simulations of the compound bound to a target protein. | Understand the stability of the protein-ligand complex, predict binding affinities, and guide the design of more potent derivatives. |

Development of Robust Synthetic Methodologies for Scalable Production

While classical synthetic methods for pyrazolones are well-established, they often require harsh conditions and organic solvents. researchgate.net A key area of future research is the development of efficient, sustainable, and scalable synthetic routes for 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives. This aligns with the growing importance of green chemistry in pharmaceutical production. nih.gov

Modern synthetic approaches that could be optimized for this scaffold include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and operational simplicity. researchgate.netacs.org MCRs in aqueous media represent a particularly green and efficient route to pyrazolone derivatives. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. mdpi.comnih.gov

Ultrasonication: Sonication provides mechanical energy to facilitate reactions, leading to shorter reaction times and high yields, as demonstrated in the synthesis of some pyrazolone derivatives. ekb.eg

Novel Catalytic Systems: The use of recyclable catalysts, such as magnetic nanoparticles or enzymes, can make the synthesis more environmentally benign and cost-effective. researchgate.netnih.gov

Improved Oxidation Processes: The final step in some pyrazolone syntheses involves oxidation. Using greener oxidizing agents like hydrogen peroxide, instead of heavy metals, can avoid toxic byproducts and simplify purification. google.com

| Method | Key Advantages | Potential for Scalability | Reference |

|---|---|---|---|

| Classical Condensation | Well-established and understood. | Moderate; may require large solvent volumes and long heating times. | nih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. | Good; specialized equipment for continuous flow is available. | mdpi.comnih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, reduced waste. | Excellent; ideal for library synthesis and large-scale production. | researchgate.netacs.org |

| Green Catalysis (e.g., water, reusable catalysts) | Environmentally friendly, reduced cost, easier purification. | Very high; aligns with industrial sustainability goals. | nih.govekb.eg |

Contribution to Fundamental Understanding of Pyrazolone Chemistry and Naphthalene Moiety Influence

Beyond direct applications, studying 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one can contribute to the fundamental understanding of heterocyclic chemistry. A key feature of pyrazolones is their ability to exist in multiple tautomeric forms. wikipedia.org

Tautomerism: Pyrazolones can exist in equilibrium between three main tautomers: the keto form (CH), the enol form (OH), and the imine form (NH). bohrium.comcapes.gov.br The relative stability of these forms is influenced by factors like the solvent and the nature of substituents. bohrium.comnih.gov The bulky and electronically distinct naphthalene moiety at the C3 position is expected to significantly influence this tautomeric equilibrium. Detailed spectroscopic (NMR) and computational (DFT) studies can precisely determine the predominant tautomeric form of 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one under various conditions, providing valuable data for understanding non-covalent interactions and reactivity. bohrium.comcapes.gov.brnih.gov

Influence of the Naphthalene Moiety: The planar, aromatic naphthalene system can engage in π-π stacking interactions with biological targets, a feature not available to simpler alkyl or phenyl-substituted pyrazolones. nih.gov Theoretical studies can quantify the electronic contribution of the naphthalene ring to the pyrazolone system, explaining its impact on acidity, reactivity, and spectroscopic properties. tandfonline.com Understanding how this large, hydrophobic moiety affects solubility, membrane permeability, and target binding is crucial for rational drug design.

| Tautomeric Form | Structural Description | Key Analytical Techniques for Study |

|---|---|---|

| Keto (CH) Form | 5-oxo structure with a methylene (B1212753) (CH₂) group at the C4 position. Also known as the 2,4-dihydro-3H-pyrazol-3-one form. | ¹³C NMR, ¹H NMR. bohrium.com |

| Enol (OH) Form | Aromatic pyrazole ring with a hydroxyl group at the C5 position. Also known as the 1H-pyrazol-5-ol form. | ¹³C NMR, IR Spectroscopy (O-H stretch). bohrium.com |

| Imine (NH) Form | 5-oxo structure with a proton on a ring nitrogen. Also known as the 1,2-dihydro-3H-pyrazol-3-one form. | ¹³C NMR, ¹⁵N NMR. The geminal ²J(C4,H) coupling constant is a diagnostic tool to differentiate NH from OH forms. bohrium.comcapes.gov.br |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one and its derivatives?

The compound can be synthesized via cyclocondensation of naphthalen-2-yl hydrazine with β-keto esters under reflux conditions. For derivatives, Knoevenagel condensation with substituted aldehydes (e.g., chromone or quinoline carbaldehydes) introduces functionalized methylene groups at the 4-position. Non-conventional methods like microwave irradiation (e.g., 700 W for 10–15 minutes) or ultrasonication significantly improve yields (82–92%) compared to conventional heating (68–79%), reducing reaction times and solvent use .